molecular formula C5H7F3O3 B2929094 Methyl 3-(trifluoromethoxy)propanoate CAS No. 862374-86-5

Methyl 3-(trifluoromethoxy)propanoate

Cat. No.: B2929094
CAS No.: 862374-86-5
M. Wt: 172.103
InChI Key: YLRJDXIQQPRCNS-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)propanoate is an organic compound with the molecular formula C5H7F3O3 It is a trifluoromethyl ether derivative, characterized by the presence of a trifluoromethoxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(trifluoromethoxy)propanoate can be synthesized through several methods. One common approach involves the fluorination of trichloromethoxypropanecarboxylic acid derivatives. This process typically employs reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions . Another method involves the oxidative desulfurization-fluorination of xanthates, which has been shown to be effective for producing primary alkyl trifluoromethyl ethers .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These methods are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent reaction conditions is essential to achieve the desired outcomes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-(trifluoromethoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(trifluoromethoxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This, in turn, affects various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (trifluoromethoxy)acetate
  • Ethyl 3-(trifluoromethoxy)propanoate
  • Methyl 2-(trifluoromethoxy)propanoate

Uniqueness

Methyl 3-(trifluoromethoxy)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 3-(trifluoromethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJDXIQQPRCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L round bottom 3-neck flask equipped with a −78° C. condenser and mechanical stirred was charged with 1025 g of methanol and 300 g of sodium fluoride. 3-Trifluoromethoxytetrafluoropropionyl fluoride (1561 g, 6.7 mol), prepared as described in Example 1 of U.S. Pat. No. 6,482,979 (Hintzer et al.), was added to the flask at −20° C. The reaction mixture was washed with 800 g water and phased split to give 1490 g of methyl-3-trifluoromethoxypropionate for a 91% yield after fractionation. A 5-liter round bottom flask equipped with a mechanical stirrer, a −78° C. condenser and addition funnel was charged with 1463 g of methyl-3-trifluoromethoxypropionate (6 mol) and 940 g of dimethylformamide. The mixture was stirred at room temperature and 125 g of ammonia (7.4 mol) was added to convert the ester to amide. Methanol was vacuum stripped and 1160 g of pyridine (14.7 mol) was added. The mixture was cooled to −14° C. and 1493 g of trifluoroacetic anhydride (7.1 mol) was added. After addition was completed, 1 kg of water was added and the product began to reflux on the condenser. A total of 1165 g of heptafluoro-3-methoxypropanenitrile, CF3OCF2CF2CN was obtained after distillation.
Quantity
1561 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1025 g
Type
reactant
Reaction Step Two

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